molecular formula C13H14N8O B2480687 N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-pyrazole-4-carboxamide CAS No. 2198365-71-6

N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B2480687
CAS No.: 2198365-71-6
M. Wt: 298.31
InChI Key: IXZSLIBGQZNMJK-UHFFFAOYSA-N
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Description

N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C13H14N8O and its molecular weight is 298.31. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds, such as [1,2,4]triazolo[4,3-b]pyridazine and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives, is a significant area of research due to their potential applications in developing new pharmaceuticals and materials. These compounds exhibit a variety of biological activities, including antimicrobial and antitumor effects, which make them of interest for further medicinal chemistry studies (Maury et al., 2010) (Abunada et al., 2008).

Potential Antimicrobial and Antitumor Applications

Heterocyclic compounds, such as those containing [1,2,4]triazolo and pyrazole moieties, have been evaluated for their antimicrobial and antitumor properties. These studies aim to develop novel compounds that can serve as effective treatments for various diseases, highlighting the importance of synthetic heterocycles in drug discovery and development processes (Bhuiyan et al., 2006) (Riyadh, 2011).

Mechanism of Action

Target of Action

The primary target of this compound is the Cell division protein ZipA . This protein is found in Escherichia coli (strain K12) and Shigella flexneri . The ZipA protein plays a crucial role in bacterial cell division.

Mode of Action

It is believed to interact with the cell division protein zipa, potentially inhibiting its function . This could lead to disruption of bacterial cell division, thereby inhibiting the growth and proliferation of the bacteria.

Biochemical Pathways

Given its target, it is likely that it impacts thebacterial cell division pathway .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its inhibition of bacterial cell division. By targeting the Cell division protein ZipA, it may disrupt the normal division process of the bacteria, potentially leading to bacterial death or growth inhibition .

Properties

IUPAC Name

N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1H-pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N8O/c1-19(13(22)9-4-14-15-5-9)10-6-20(7-10)12-3-2-11-17-16-8-21(11)18-12/h2-5,8,10H,6-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXZSLIBGQZNMJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C(=O)C4=CNN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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